An In-depth Technical Guide to 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid: Navigating a Novel Chemical Entity
An In-depth Technical Guide to 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid: Navigating a Novel Chemical Entity
A Note to the Researcher: The specified compound, 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid, presents as a novel or not widely cataloged chemical entity. Extensive searches of chemical databases and scientific literature did not yield a specific, registered CAS (Chemical Abstracts Service) number for this structure. The absence of a CAS number typically indicates a compound that is not commercially available or has not been extensively synthesized and characterized in published research.
This guide, therefore, takes a unique approach. In the spirit of pioneering research and development, we will leverage data from structurally analogous, well-documented compounds to build a predictive and insightful technical whitepaper. By examining the constituent functional groups—the difluoromethoxy and trifluoromethyl moieties on a benzoic acid scaffold—we can extrapolate anticipated properties, propose synthetic pathways, and outline potential applications. This document serves as a roadmap for the researcher venturing into the synthesis and characterization of this new molecule.
Our primary analogs for this predictive analysis will be:
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2-(Difluoromethoxy)benzoic acid (CAS: 97914-59-5)
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4-(Trifluoromethyl)benzoic acid (CAS: 455-24-3)
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2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8)
By understanding the established chemistry of these precursors, we can construct a scientifically grounded hypothesis for the behavior and utility of the target compound.
Part 1: Predicted Physicochemical and Spectroscopic Profile
The introduction of both a difluoromethoxy (-OCF₂H) and a trifluoromethyl (-CF₃) group onto the benzoic acid ring is expected to significantly influence its electronic and physical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₉H₅F₅O₃ | Based on the chemical structure. |
| Molecular Weight | ~256.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids.[1][2] |
| Melting Point | 150-180 °C | Expected to be higher than 2-(Difluoromethoxy)benzoic acid (98-100°C) and potentially in the range of 2-Fluoro-4-(trifluoromethyl)benzoic acid (168-170°C) due to increased molecular weight and potential for strong intermolecular interactions.[1][2] |
| pKa | < 3.0 | The strong electron-withdrawing nature of both the -OCF₂H and -CF₃ groups will significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). 2-(Difluoromethoxy)benzoic acid has a predicted pKa of 3.11.[1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., methanol, acetone, THF) | Consistent with the properties of related fluorinated benzoic acids.[3] |
Spectroscopic Characterization (Anticipated):
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¹H NMR: A single proton signal for the carboxylic acid (downfield, >10 ppm), a triplet for the -OCF₂H proton (due to coupling with two fluorine atoms), and distinct aromatic proton signals. The chemical shifts of the aromatic protons will be influenced by the positions and electronic effects of the substituents.
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¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons (with characteristic shifts due to fluorine substitution), and the carbon of the difluoromethoxy group (split into a triplet by the two fluorine atoms).
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¹⁹F NMR: Two distinct signals are expected: one for the -OCF₂H group (a doublet due to coupling with the proton) and one for the -CF₃ group (a singlet).
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IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations.
Part 2: Proposed Synthetic Strategies
The synthesis of 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid would likely involve a multi-step process, starting from commercially available precursors. Below are two plausible synthetic routes.
Route A: Late-Stage Difluoromethoxylation
This strategy involves the introduction of the difluoromethoxy group onto a pre-existing 4-(trifluoromethyl)benzoic acid derivative.
Caption: Proposed late-stage difluoromethoxylation pathway.
Experimental Protocol (Hypothetical):
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Starting Material: 2-Hydroxy-4-(trifluoromethyl)benzoic acid would be the key precursor.
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Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Hydroxy-4-(trifluoromethyl)benzoic acid and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
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Difluoromethylation: Introduce a difluoromethylating agent. A common method is the use of chlorodifluoromethane (Freon-22) gas bubbled through the reaction mixture, or a reagent like bromodifluoromethyl)trimethylsilane (TMSCF₂Br). The reaction would likely require heating to proceed at a reasonable rate.
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Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture would be cooled, quenched with water, and acidified to precipitate the product. The crude product would then be filtered, washed, and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
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The choice of a polar aprotic solvent like DMF is to ensure the solubility of the starting materials and to facilitate the SNAr-type reaction.
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An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
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The base is necessary to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.
Route B: Grignard Reaction and Carboxylation
This approach builds the benzoic acid functionality onto a pre-functionalized benzene ring.
Caption: Proposed Grignard reaction and carboxylation pathway.
Experimental Protocol (Hypothetical):
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Grignard Formation: The starting material, 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, would be reacted with magnesium turnings in an anhydrous ether solvent like THF to form the corresponding Grignard reagent. A small crystal of iodine is often used to initiate the reaction.
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Carboxylation: The freshly prepared Grignard reagent would then be added to a slurry of dry ice (solid CO₂) in THF. The Grignard reagent attacks the carbon of the CO₂, forming a magnesium carboxylate salt.
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Acidification and Isolation: The reaction mixture is then quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate, yielding the desired benzoic acid. The product would then be extracted with an organic solvent, dried, and purified.
Causality Behind Experimental Choices:
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Anhydrous conditions are absolutely critical for the success of Grignard reactions, as any trace of water will quench the Grignard reagent.
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The use of dry ice provides a convenient and inexpensive source of carbon dioxide for the carboxylation step.
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Acidic workup is necessary to protonate the carboxylate salt and isolate the final product.
Part 3: Potential Applications in Drug Discovery and Materials Science
The unique combination of the difluoromethoxy and trifluoromethyl groups suggests several high-value applications for this molecule, primarily in the fields of medicinal chemistry and materials science.
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Medicinal Chemistry:
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Metabolic Stability: The trifluoromethyl group is well-known for its ability to block metabolic oxidation at the position of attachment, thereby increasing the half-life of drug candidates.[4]
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Lipophilicity and Bioavailability: Both fluorinated groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
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Receptor Binding: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for biological targets. The introduction of fluorinated groups has been shown to improve the agonistic activity of G protein-coupled receptors.[5]
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pKa Modulation: The significantly lowered pKa of the carboxylic acid group will affect its ionization state at physiological pH, which can be tuned to optimize solubility and target engagement.
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Materials Science:
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Liquid Crystals: The rigid, polarizable aromatic core with highly polar substituents could be a building block for novel liquid crystalline materials.
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Polymers: Incorporation into polymers could impart properties such as increased thermal stability, chemical resistance, and specific optical properties.
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Part 4: Safety and Handling (Predicted)
Based on the safety data for analogous compounds like 2-(Difluoromethoxy)benzoic acid and 2-Fluoro-4-(trifluoromethyl)benzoic acid, the target compound should be handled with care.
Table 2: Predicted GHS Hazard Classifications
| Hazard | Classification | Precautionary Measures |
| Skin Irritation | Category 2 | Causes skin irritation. Wear protective gloves.[1][2] |
| Eye Irritation | Category 2A | Causes serious eye irritation. Wear eye protection.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection.[1][2] |
Handling and Storage:
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Use in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
While 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid remains a novel chemical entity, a comprehensive analysis of its structural components allows for a robust, predictive understanding of its properties and potential. This guide provides a foundational framework for researchers aiming to synthesize, characterize, and ultimately, unlock the applications of this promising molecule. The proposed synthetic routes are based on well-established chemical transformations and offer a logical starting point for laboratory investigation. The predicted properties highlight its potential as a valuable building block in the development of next-generation pharmaceuticals and advanced materials. As with any new compound, careful experimental validation of these predictions will be the critical next step in its scientific journey.
References
- Exploring 4-Fluoro-2-(Trifluoromethyl)
- 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5.ChemicalBook.
- 2-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115029-24-8.Ossila.
- 2-Methoxy-4-(trifluoromethyl)benzoic acid | 448-36-2.Sigma-Aldrich.
- 2-Fluoro-4-(trifluoromethyl)benzoic acid 99 115029-24-8.Sigma-Aldrich.
- 2-Fluoro-4-(trifluoromethyl)benzoic acid.
- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966.PubChem.
- What is the synthesis method of 4-Fluoro-2-(trifluoromethyl)
